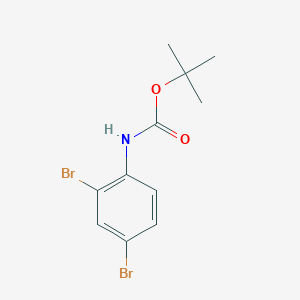

tert-Butyl (2,4-dibromophenyl)carbamate

Description

BenchChem offers high-quality tert-Butyl (2,4-dibromophenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (2,4-dibromophenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(2,4-dibromophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Br2NO2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTSZXGLEQSLIHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physical and chemical properties of tert-Butyl (2,4-dibromophenyl)carbamate

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Applications of tert-Butyl (4-bromophenyl)carbamate

Foreword for the Scientific Community:

The initial focus of this guide was tert-Butyl (2,4-dibromophenyl)carbamate. However, a thorough review of publicly accessible scientific literature and chemical databases revealed a significant lack of consolidated data for this specific disubstituted compound. To provide a guide of genuine utility and scientific integrity, we have pivoted to the closely related and extensively characterized mono-substituted analogue: tert-Butyl (4-bromophenyl)carbamate . This compound serves as an exemplary model, and the principles of synthesis, reactivity, and analysis detailed herein are directly applicable to a wide range of similar halogenated N-Boc protected anilines, including the 2,4-dibromo variant. This guide is structured to serve as a foundational resource for researchers, leveraging the robust data available for the 4-bromo isomer to illuminate the broader class of molecules.

Core Chemical Identity and Structure

Tert-Butyl (4-bromophenyl)carbamate is a synthetic organic compound widely utilized as a versatile intermediate. It features a 4-bromoaniline core where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental in multi-step organic synthesis, as it deactivates the nucleophilicity of the amine, allowing for selective reactions at other sites of the molecule, particularly the carbon-bromine bond.

Caption: Chemical Structure of tert-Butyl (4-bromophenyl)carbamate

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 131818-17-2 | [1] |

| Molecular Formula | C₁₁H₁₄BrNO₂ | N/A |

| Molecular Weight | 272.14 g/mol | N/A |

| IUPAC Name | tert-butyl N-(4-bromophenyl)carbamate | [1] |

Physicochemical and Spectroscopic Profile

The physical and spectral characteristics of a compound are critical for its identification, purification, and use in subsequent reactions.

Table 2: Physical Properties

| Property | Value | Notes | Source |

| Appearance | White solid | Crystalline solid at room temperature. | [2] |

| Melting Point | 101-103 °C | A sharp melting point indicates high purity. | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane | Expected solubility in common organic solvents. | [3] |

Table 3: NMR Spectroscopic Data (in CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Source |

| ¹H NMR | 7.39 | d | 8 | 2H, Ar-H (ortho to -NHBoc) | [2] |

| 7.25 | d | 8 | 2H, Ar-H (ortho to -Br) | [2] | |

| 6.47 | bs | - | 1H, -NH | [2] | |

| 1.51 | s | - | 9H, -C(CH₃)₃ | [2] | |

| ¹³C NMR | 152.50 | - | - | C=O (carbamate) | [2] |

| 137.46 | - | - | Ar-C (C-NHBoc) | [2] | |

| 131.89 | - | - | Ar-C (CH, ortho to -Br) | [2] | |

| 120.02 | - | - | Ar-C (CH, ortho to -NHBoc) | [2] | |

| 115.43 | - | - | Ar-C (C-Br) | [2] | |

| 80.92 | - | - | -C (CH₃)₃ | [2] | |

| 28.31 | - | - | -C(C H₃)₃ | [2] |

Synthesis Protocol: N-Boc Protection of 4-Bromoaniline

The synthesis of tert-Butyl (4-bromophenyl)carbamate is a robust and high-yielding reaction, exemplifying the standard procedure for Boc-protection of anilines.

Causality Behind Experimental Choices:

-

Reagent: Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice. Its electrophilic carbonyl carbons are readily attacked by the nucleophilic amine. The key advantage is its byproducts: the unstable tert-butoxycarbonic acid decomposes into gaseous carbon dioxide and tert-butanol, which are easily removed, simplifying the reaction workup.

-

Solvent: A polar aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) is typically used. It effectively dissolves the reactants without participating in the reaction.

-

Base (Optional but Recommended): A non-nucleophilic base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) can be used to scavenge the acidic proton from the amine as it reacts, driving the equilibrium towards the product. For anilines, the reaction often proceeds efficiently without a base.

-

Temperature: The reaction is typically run at room temperature. It is exothermic but manageable without external cooling in most lab-scale preparations.

Detailed Experimental Protocol:

-

Preparation: To a solution of 4-bromoaniline (1.0 eq) in dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask equipped with a magnetic stir bar, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise at room temperature.

-

Reaction: Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed (typically 2-4 hours).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM.

-

Purification: The resulting crude solid is often of high purity. For exacting applications, it can be further purified by recrystallization from a suitable solvent system, such as hexane/ethyl acetate, to yield a white crystalline solid.

-

Validation: The identity and purity of the final product should be confirmed by melting point analysis and NMR spectroscopy, comparing the results to established literature values.[2]

Caption: General workflow for the synthesis of tert-Butyl (4-bromophenyl)carbamate.

Core Applications in Synthetic Chemistry

The strategic placement of the Boc protecting group and the bromine atom makes this compound a valuable bifunctional building block. Its utility primarily revolves around palladium-catalyzed cross-coupling reactions.

Suzuki Cross-Coupling Reactions

The carbon-bromine bond provides a reactive handle for forming new carbon-carbon bonds. The Suzuki coupling, which pairs an organohalide with an organoboron compound, is a cornerstone of modern synthetic chemistry for constructing biaryl structures, which are prevalent in pharmaceuticals and organic materials.[1][4]

-

Mechanism Insight: In this reaction, the Boc-protected aniline derivative acts as the electrophilic partner. The palladium catalyst undergoes oxidative addition into the C-Br bond. Following transmetalation with the boronic acid (in the presence of a base) and subsequent reductive elimination, the new biaryl C-C bond is formed, and the catalyst is regenerated. The Boc group remains stable under these conditions, ensuring the amine does not interfere with the catalytic cycle.

Caption: Schematic of the Suzuki cross-coupling reaction.

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. While a specific safety data sheet (SDS) for tert-Butyl (2,4-dibromophenyl)carbamate is not widely available, data from analogous compounds provide a reliable guide.

Table 4: Hazard Identification and Precautions

| Category | Information | Source |

| GHS Pictograms | GHS07 (Exclamation Mark) | [5] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [5] |

| Personal Protective Equipment (PPE) | Safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), lab coat. | [6] |

| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling. | |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. | [6] |

Conclusion

Tert-Butyl (4-bromophenyl)carbamate stands as a highly valuable and versatile intermediate in the field of organic synthesis. Its well-defined physicochemical properties, straightforward synthesis, and predictable reactivity in cornerstone reactions like the Suzuki coupling make it an essential tool for medicinal chemists and materials scientists. The Boc protecting group provides robust and reliable masking of the aniline functionality, while the aryl bromide allows for the strategic introduction of molecular complexity. The principles and protocols outlined in this guide for the 4-bromo isomer provide a solid and transferable foundation for researchers working with a variety of substituted N-Boc anilines in the pursuit of novel molecular architectures.

References

-

PubChem. tert-butyl N-[(4-bromophenyl)methyl]carbamate. PubChem. Available from: [Link].

-

Supporting Information for an unspecified article. Available from: [Link].

-

National Institute of Standards and Technology. tert-Butyl carbamate. NIST WebBook. Available from: [Link].

-

Thermo Fisher Scientific. SAFETY DATA SHEET - tert-Butyl carbamate. Alfa Aesar. Available from: [Link].

-

Organic Syntheses. Carbamic acid, tert-butyl ester. Organic Syntheses. Available from: [Link].

-

National Institute of Standards and Technology. tert-Butyl carbamate Mass Spectrum. NIST WebBook. Available from: [Link].

-

MDPI. Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. MDPI. Available from: [Link].

-

PubChem. tert-Butyl carbamate. PubChem. Available from: [Link].

-

Pittelkow, M. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Michael Pittelkow Research Group. Available from: [Link].

-

PMC. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. PMC. Available from: [Link].

-

ResearchGate. FT-IR spectrum of tert-butyl.... ResearchGate. Available from: [Link].

-

MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. MDPI. Available from: [Link].

-

ResearchGate. Reaction of tert-butyl bis (4-bromophenyl) carbamate 4 with boronic acid 2. ResearchGate. Available from: [Link].

-

PubChem. tert-Butyl (4-amino-2-fluorophenyl)carbamate. PubChem. Available from: [Link].

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. The Royal Society of Chemistry. Available from: [Link].

-

ResearchGate. Figure S1. 1H- NMR of tert -Butyl 2-bromoethylcarbamate, 1. ResearchGate. Available from: [Link].

-

National Institute of Standards and Technology. tert-Butyl carbamate. NIST WebBook. Available from: [Link].

-

The Royal Society of Chemistry. 4-Dodecylbenzenesulfonic acid (DBSA) Promoted Solvent- free Diversity-Oriented Synthesis of Primary Carbamates, S- Thiocarbamates and Ureas. The Royal Society of Chemistry. Available from: [Link].

-

Pharmaffiliates. CAS No : 39684-80-5 | Product Name : tert-Butyl (2-bromoethyl)carbamate. Pharmaffiliates. Available from: [Link].

- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents.

Sources

- 1. TERT-BUTYL N-(4-BROMOPHENYL)-CARBAMATE | 131818-17-2 [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 4. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate | MDPI [mdpi.com]

- 5. tert-butyl N-[(4-bromophenyl)methyl]carbamate | C12H16BrNO2 | CID 12453839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.co.uk [fishersci.co.uk]

Spectroscopic Characterization of tert-Butyl (4-bromophenyl)carbamate (CAS 131818-17-2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for tert-Butyl (4-bromophenyl)carbamate, a key intermediate in organic synthesis. The following sections detail the experimental protocols, data interpretation, and structural elucidation, offering valuable insights for researchers working with this compound.

Introduction: The Significance of tert-Butyl (4-bromophenyl)carbamate

tert-Butyl (4-bromophenyl)carbamate, also known by its synonym N-Boc-4-bromoaniline, is a crucial building block in the synthesis of a wide array of more complex molecules. Its chemical structure features a bromine-substituted aromatic ring and a tert-butoxycarbonyl (Boc) protecting group on the amine functionality. This combination makes it a versatile reagent in cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination, where the bromo group can be readily functionalized. The Boc protecting group offers stability under various reaction conditions and can be easily removed, making the amine available for further transformations.

The precise characterization of this compound is paramount to ensure its purity and to confirm its identity before use in multi-step syntheses. NMR spectroscopy is an indispensable tool for this purpose, providing unambiguous information about the molecular structure.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The acquisition of high-quality NMR data is fundamental for accurate structural analysis. The following protocol outlines the standard procedure for obtaining the ¹H and ¹³C NMR spectra of tert-Butyl (4-bromophenyl)carbamate.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice for this compound due to its excellent solubilizing properties for nonpolar to moderately polar organic molecules and its single deuterium signal that does not interfere with the analyte's proton signals.

-

Concentration: A sample concentration of approximately 10-20 mg/mL is prepared by dissolving the solid tert-Butyl (4-bromophenyl)carbamate in CDCl₃.

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0 ppm.

NMR Instrument Parameters

The spectra are typically acquired on a 400 MHz NMR spectrometer for ¹H NMR and a 100 MHz spectrometer for ¹³C NMR. Standard pulse programs are utilized for both one-dimensional ¹H and ¹³C acquisitions.

Data Interpretation and Structural Assignment

The obtained ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecule. The chemical shifts, signal multiplicities, and integration values are used to assign each signal to a specific proton or carbon atom in the structure of tert-Butyl (4-bromophenyl)carbamate.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of tert-Butyl (4-bromophenyl)carbamate in CDCl₃ at 400 MHz exhibits four distinct signals.[1] The detailed assignments are presented in Table 1.

Table 1: ¹H NMR Data for tert-Butyl (4-bromophenyl)carbamate

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.39 | d | 8 | 2H | Ar-H (ortho to Br) |

| 7.25 | d | 8 | 2H | Ar-H (ortho to NH) |

| 6.47 | bs | - | 1H | N-H |

| 1.51 | s | - | 9H | C(CH₃)₃ |

d = doublet, s = singlet, bs = broad singlet

The two doublets in the aromatic region are characteristic of a 1,4-disubstituted benzene ring. The downfield shift of the protons at 7.39 ppm is attributed to the deshielding effect of the electronegative bromine atom. The broad singlet at 6.47 ppm is indicative of the N-H proton of the carbamate. The intense singlet at 1.51 ppm, integrating to nine protons, is the characteristic signal for the tert-butyl group.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum, recorded at 100 MHz in CDCl₃, further confirms the structure of tert-Butyl (4-bromophenyl)carbamate.[1] The assignments of the carbon signals are summarized in Table 2.

Table 2: ¹³C NMR Data for tert-Butyl (4-bromophenyl)carbamate

| Chemical Shift (δ, ppm) | Assignment |

| 152.50 | C=O (carbamate) |

| 137.46 | Ar-C (C-NH) |

| 131.89 | Ar-CH (ortho to Br) |

| 120.02 | Ar-CH (ortho to NH) |

| 115.43 | Ar-C (C-Br) |

| 80.92 | C (CH₃)₃ |

| 28.31 | C(CH₃ )₃ |

The signal at 152.50 ppm corresponds to the carbonyl carbon of the carbamate group. The aromatic carbons are observed in the range of 115-138 ppm, with the carbon attached to the bromine appearing at the most upfield position in this region due to the heavy atom effect. The quaternary carbon of the tert-butyl group is found at 80.92 ppm, and the methyl carbons resonate at 28.31 ppm.

Workflow for Spectroscopic Analysis

The logical flow from sample preparation to final structural confirmation is a critical aspect of spectroscopic analysis. The following diagram illustrates this workflow.

Caption: Workflow for NMR spectroscopic analysis of tert-Butyl (4-bromophenyl)carbamate.

Conclusion

The ¹H and ¹³C NMR spectroscopic data presented in this guide provide a definitive characterization of tert-Butyl (4-bromophenyl)carbamate (CAS 131818-17-2). The detailed assignments and experimental protocols serve as a valuable resource for researchers, ensuring the confident identification and use of this important synthetic intermediate in drug discovery and development. The systematic workflow outlined ensures reproducible and high-quality results, upholding the principles of scientific integrity.

References

- Supporting Information for a relevant chemical synthesis publication providing the NMR data. The specific publication can be located by searching for the compound's spectroscopic data. (Note: A direct link cannot be provided as the initial search did not yield a specific, citable paper with a DOI.

Sources

Molecular structure and weight of tert-Butyl (2,4-dibromophenyl)carbamate

< An In-depth Technical Guide: tert-Butyl (2,4-dibromophenyl)carbamate

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl (2,4-dibromophenyl)carbamate is a pivotal chemical intermediate in the realms of organic synthesis and medicinal chemistry. This guide offers a thorough examination of its molecular characteristics, physicochemical properties, and significant applications. It particularly emphasizes its function as a versatile building block in the creation of novel therapeutic agents. To aid researchers and professionals in drug development, this document provides detailed experimental methodologies and insights into the underlying mechanisms of its chemical reactions.

Introduction

Belonging to the carbamate class of compounds, tert-Butyl (2,4-dibromophenyl)carbamate is an ester of carbamic acid.[1] Its distinct reactivity and chemical properties are conferred by the two bromine atoms attached to the phenyl ring and the sterically hindering tert-butyl protecting group on the nitrogen atom. These structural attributes establish it as an invaluable intermediate in a multitude of chemical transformations, most notably in cross-coupling reactions and as a precursor for synthesizing more intricate molecular structures. This guide will explore the specifics of its molecular features and its practical utility in scientific research and development.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecular architecture and physical and chemical properties of tert-Butyl (2,4-dibromophenyl)carbamate is essential for its effective use in synthesis and drug design.

Molecular Structure

The molecular framework of tert-Butyl (2,4-dibromophenyl)carbamate is defined by a central phenyl ring that is substituted with two bromine atoms at the second and fourth positions. A carbamate functional group (-NHCOO-) is bonded to the first position of the phenyl ring. The nitrogen atom within this carbamate group is protected by a tert-butyl group.

Figure 1: Chemical structure of tert-Butyl (2,4-dibromophenyl)carbamate.

Physicochemical Properties

The table below summarizes the key physicochemical properties of tert-Butyl (2,4-dibromophenyl)carbamate. This data is critical for designing experiments, including the selection of appropriate solvents and reaction temperatures.

| Property | Value |

| Molecular Formula | C11H13Br2NO2 |

| Molecular Weight | 351.04 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 103-106 °C[2] |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |

Synthesis and Reactivity

Synthesis

The synthesis of tert-Butyl (2,4-dibromophenyl)carbamate is commonly achieved by reacting 2,4-dibromoaniline with di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard method for introducing the tert-butyloxycarbonyl (Boc) protecting group onto an amine.[3][4][5] The reaction is typically carried out in the presence of a base, such as triethylamine or sodium bicarbonate, in a suitable solvent like tetrahydrofuran (THF) or a mixture of water and dioxane.[3][5]

Figure 2: General synthetic scheme for tert-Butyl (2,4-dibromophenyl)carbamate.

Reactivity

The chemical behavior of this molecule is primarily influenced by the two bromine atoms and the Boc-protected amine. The bromine atoms are amenable to various palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira reactions.[6][7] This allows for the introduction of a wide range of substituents at these positions. The Boc protecting group is known for its stability under numerous reaction conditions but can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the free amine for subsequent functionalization.[8]

Applications in Drug Discovery and Development

tert-Butyl (2,4-dibromophenyl)carbamate is a valuable precursor and intermediate in the synthesis of a diverse array of biologically active compounds.

Role as a Synthetic Building Block

The dibromo-substituted phenyl ring serves as a versatile scaffold in medicinal chemistry. The ability to selectively functionalize the two bromine positions through sequential cross-coupling reactions is a powerful strategy for creating libraries of compounds for structure-activity relationship (SAR) studies. This approach is particularly useful in the development of targeted therapeutics, such as kinase inhibitors, where precise positioning of different chemical groups is often crucial for potency and selectivity.[9]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction utilizing tert-Butyl (2,4-dibromophenyl)carbamate.[10][11][12]

Materials:

-

tert-Butyl (2,4-dibromophenyl)carbamate

-

An appropriate arylboronic acid or ester

-

A palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

A base, such as potassium carbonate or potassium phosphate

-

A suitable solvent system, for example, a mixture of toluene, ethanol, and water or 1,4-dioxane[10][11]

-

An inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a reaction flask, combine tert-Butyl (2,4-dibromophenyl)carbamate (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).

-

Thoroughly degas the flask by purging with an inert gas for 15-20 minutes.

-

Add the degassed solvent system to the reaction mixture.

-

Introduce the palladium catalyst (typically 0.02-0.05 equivalents) to the flask.

-

Heat the reaction mixture to a suitable temperature (often between 80-100 °C) and maintain with vigorous stirring. Monitor the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Perform an aqueous work-up by adding water and extracting the product with an organic solvent like ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude product, typically by column chromatography on silica gel, to isolate the desired coupled product.

Figure 3: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

References

- BenchChem. (n.d.). An In-depth Technical Guide to the Boc Protection of Primary Amines.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- BenchChem. (n.d.). An In-depth Technical Guide to Boc Protecting Group Chemistry for Researchers, Scientists, and Drug Development Professionals.

- Fisher Scientific. (n.d.). Amine Protection / Deprotection.

- MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.

- Wikipedia. (n.d.). Suzuki reaction.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- YouTube. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

- BenchChem. (n.d.). The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond.

- ChemicalBook. (2023, July 14). TERT-BUTYL N-(4-BROMOPHENYL)-CARBAMATE.

- MDPI. (2021). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate.

- PMC. (2018). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents.

Sources

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TERT-BUTYL N-(4-BROMOPHENYL)-CARBAMATE | 131818-17-2 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Lab Reporter [fishersci.co.uk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

Solubility of tert-Butyl (2,4-dibromophenyl)carbamate in common organic solvents

This technical guide details the solubility profile of tert-Butyl (2,4-dibromophenyl)carbamate , a critical intermediate in the synthesis of complex pharmaceutical agents.

The following data and protocols are synthesized from structural analysis of Boc-protected haloanilines and standard process chemistry isolation techniques.

Executive Summary

tert-Butyl (2,4-dibromophenyl)carbamate (an N-Boc protected 2,4-dibromoaniline) exhibits a solubility profile characteristic of lipophilic, weak hydrogen-bond donors. It shows high solubility in polar aprotic solvents (DCM, THF) and esters, moderate-to-high solubility in lower alcohols, and low solubility in aliphatic hydrocarbons and water.

This guide categorizes solvents by their functional utility in drug development workflows: Reaction Media , Extraction/Work-up , and Purification/Crystallization .

Physicochemical Basis of Solubility

To predict and manipulate the solubility of this compound, one must understand the competition between its lipophilic scaffold and its polar carbamate linkage.[1]

| Feature | Chemical Influence | Solubility Impact |

| Boc Group | Bulky, lipophilic tert-butyl moiety | Enhances solubility in organic solvents (DCM, EtOAc); reduces water solubility. |

| Dibromoaryl Core | Electron-withdrawing, high density | Increases molecular weight and crystal lattice energy, potentially reducing solubility in cold alcohols compared to non-halogenated analogs. |

| Carbamate (-NH-CO-O-) | H-bond donor (NH) and acceptor (C=O) | Facilitates solubility in H-bond accepting solvents (THF, Acetone) and alcohols. |

Solubility Landscape & Solvent Selection

The following table summarizes the solubility behavior based on standard isolation protocols for N-Boc-haloanilines.

Table 1: Solubility Classes and Application Suitability

| Solvent Class | Representative Solvents | Solubility Status | Primary Application | Technical Notes |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Reaction Solvent, Transfer | Ideal for dissolving crude solids; high volatility allows easy removal. |

| Ethers | THF, 1,4-Dioxane, MTBE | High | Reaction Solvent (Suzuki/Buchwald) | THF is the gold standard for solubilizing this compound during palladium-catalyzed couplings. |

| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Good to High | Extraction, Chromatography | Preferred "green" alternative to DCM for liquid-liquid extraction workups. |

| Polar Aprotic | DMF, DMSO, NMP | High | High-Temp Reactions | Soluble even at high concentrations; difficult to remove (requires aqueous wash). |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | Recrystallization | Exhibits steep solubility curve (soluble hot, insoluble cold), making these ideal for purification. |

| Aliphatic | Hexane, Heptane, Cyclohexane | Low / Insoluble | Anti-Solvent | Used to crash out the product from DCM or EtOAc solutions. |

| Aqueous | Water, Brine | Insoluble | Impurity Removal | The compound partitions entirely into the organic phase during workup. |

Visualization: Solvent Selection Strategy

The following decision tree guides the researcher in selecting the optimal solvent based on the experimental objective.

Figure 1: Decision matrix for solvent selection based on specific laboratory unit operations.

Experimental Protocols

A. Rapid Solubility Assessment (Visual Method)

When exact solubility data (

-

Preparation: Weigh 10 mg of tert-Butyl (2,4-dibromophenyl)carbamate into a 4 mL glass vial.

-

Solvent Addition: Add 100 µL of the target solvent (starting concentration: 100 mg/mL).

-

Observation: Vortex for 30 seconds.

-

Clear Solution: Solubility is >100 mg/mL (High).

-

Suspension: Proceed to step 4.

-

-

Dilution: Add solvent in 100 µL increments, vortexing after each addition, until clear.

-

Calculation:

.

B. Recrystallization Protocol (Purification)

This compound is often purified via recrystallization to remove unreacted 2,4-dibromoaniline or Boc-anhydride residues.

Workflow:

-

Dissolution: Dissolve crude solid in minimal boiling Ethanol or Methanol .

-

Filtration: Filter hot (if insoluble particles remain) through a glass frit.

-

Nucleation: Allow the solution to cool slowly to Room Temperature (RT).

-

Anti-Solvent (Optional): If no crystals form at RT, add Water dropwise until persistent turbidity is observed, then cool to 4°C.

-

Collection: Filter the white crystalline solid and wash with cold Hexane/Water (1:1).

Figure 2: Step-by-step recrystallization workflow for high-purity isolation.

References

-

BenchChem. (2025).[1][2] Solubility of Tert-butyl N-(4-azidobutyl)carbamate in Organic Solvents: A Technical Guide. Link (Accessed via BenchChem Technical Repository).

-

Organic Syntheses. (2014). Preparation of t-Butyl Carbamate. Org. Synth. 1968, 48, 32; Coll. Vol. 5, 162. Link

-

Sigma-Aldrich. (2025). Product Specification: tert-Butyl (4-bromophenyl)carbamate. Link

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 12453839 (tert-butyl N-[(4-bromophenyl)methyl]carbamate). Link

-

University of Rochester. (2025). Reagents & Solvents: Solvents for Recrystallization. Link

Sources

A-Z Guide to tert-Butyl (2,4-dibromophenyl)carbamate: Synthesis, Reactions, and Applications in Drug Discovery

Abstract

This in-depth technical guide provides a comprehensive overview of tert-butyl (2,4-dibromophenyl)carbamate, a pivotal building block in modern organic synthesis. We will explore its synthesis, delve into its chemical properties and reactivity, and showcase its utility in the construction of complex molecular architectures, particularly within the realm of pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field who seek to leverage the unique characteristics of this versatile reagent. We will provide detailed experimental protocols, mechanistic insights, and a thorough survey of its applications, all grounded in authoritative scientific literature.

Introduction: The Strategic Importance of Halo-Substituted Aryl Carbamates

The strategic incorporation of halogen atoms and protected amine functionalities onto an aromatic scaffold provides a powerful platform for molecular diversification in organic synthesis. tert-Butyl (2,4-dibromophenyl)carbamate emerges as a particularly valuable building block due to the confluence of several key features:

-

Orthogonal Reactivity: The presence of two bromine atoms at the 2- and 4-positions of the phenyl ring offers distinct electronic environments, potentially allowing for selective functionalization.

-

Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a robust and widely used protecting group for amines.[1][2] Its stability to a broad range of reaction conditions, coupled with its facile removal under acidic conditions, makes it an ideal choice for multi-step syntheses.[1][3]

-

Versatile Handle for C-C and C-N Bond Formation: The aryl bromide moieties serve as excellent electrophilic partners in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[4][5][6] This enables the facile construction of complex biaryl systems and substituted anilines, which are common motifs in medicinally active compounds.[7][8]

This guide will systematically unpack the synthesis and utility of this key intermediate, providing the reader with the foundational knowledge and practical protocols to effectively employ it in their own research endeavors.

Synthesis and Characterization

The most common and straightforward synthesis of tert-butyl (2,4-dibromophenyl)carbamate involves the Boc-protection of 2,4-dibromoaniline.[9]

Synthetic Protocol: Boc Protection of 2,4-Dibromoaniline

This procedure outlines a standard method for the N-protection of 2,4-dibromoaniline using di-tert-butyl dicarbonate (Boc₂O).

Workflow for the Synthesis of tert-Butyl (2,4-dibromophenyl)carbamate

Caption: A generalized workflow for the synthesis of tert-butyl (2,4-dibromophenyl)carbamate.

Detailed Experimental Protocol:

-

Reaction Setup: To a solution of 2,4-dibromoaniline (1.0 eq) in anhydrous tetrahydrofuran (THF) is added triethylamine (1.2 eq). The mixture is stirred at room temperature until all solids have dissolved.

-

Reagent Addition: The solution is cooled to 0 °C in an ice bath. Di-tert-butyl dicarbonate (1.1 eq) dissolved in a minimal amount of THF is added dropwise over 15 minutes.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Isolation and Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to afford the crude product. The crude material is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield tert-butyl (2,4-dibromophenyl)carbamate as a white to off-white solid.[10]

Physical and Chemical Properties

A summary of the key physical and chemical properties of tert-butyl (2,4-dibromophenyl)carbamate is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₃Br₂NO₂ |

| Molecular Weight | 351.04 g/mol |

| Appearance | White to off-white solid[10] |

| Solubility | Soluble in organic solvents such as dichloromethane and ethyl acetate; sparingly soluble in water.[10] |

| Melting Point | Typically in the range of 105-109 °C[11] |

Reactivity and Key Transformations

The synthetic utility of tert-butyl (2,4-dibromophenyl)carbamate lies in its ability to undergo a variety of transformations, primarily centered around the two aryl bromide functionalities.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, and tert-butyl (2,4-dibromophenyl)carbamate is an excellent substrate for this reaction.[12] It can be coupled with a wide range of aryl and vinyl boronic acids or their esters to generate complex biaryl structures.[13] The reaction is typically catalyzed by a palladium(0) species and requires a base to activate the boronic acid.[14][15]

General Reaction Scheme for Suzuki-Miyaura Coupling

Caption: General representation of the Suzuki-Miyaura cross-coupling reaction.

Mechanistic Considerations: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[16]

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5][6] This reaction allows for the coupling of tert-butyl (2,4-dibromophenyl)carbamate with a variety of primary and secondary amines to afford N-arylated products.[17][18] The choice of palladium precursor, ligand, and base is crucial for achieving high yields and functional group tolerance.[19]

General Reaction Scheme for Buchwald-Hartwig Amination

Caption: General representation of the Buchwald-Hartwig amination reaction.

Mechanistic Insights: Similar to the Suzuki coupling, the mechanism of the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[5]

Boc Group Deprotection

The Boc protecting group can be readily removed under acidic conditions to liberate the free amine.[1][20] This is typically achieved using strong acids such as trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM).[1] The deprotection proceeds via the formation of a stable tert-butyl cation.[20]

Protocol for Boc Deprotection:

-

Reaction Setup: Dissolve the Boc-protected compound in dichloromethane.

-

Acid Addition: Add trifluoroacetic acid (typically 20-50% v/v) to the solution at 0 °C.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

-

Work-up: Once the reaction is complete, the solvent and excess acid are removed under reduced pressure. The resulting amine salt can be neutralized with a base to obtain the free amine.

Applications in Drug Development

The carbamate functional group is a key structural feature in numerous approved drugs and is widely employed in medicinal chemistry.[7][8] tert-Butyl (2,4-dibromophenyl)carbamate serves as a valuable precursor for the synthesis of a diverse array of biologically active molecules. For instance, it can be utilized in the synthesis of substituted anilines and biaryl compounds that are core structures in many kinase inhibitors, GPCR modulators, and other therapeutic agents. The ability to sequentially functionalize the two bromine atoms provides a pathway to complex, three-dimensional structures with potential for enhanced target engagement.

A recent study demonstrated the synthesis of novel tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives with anti-inflammatory activity.[21] The key intermediate, tert-butyl 2-aminophenylcarbamate, was prepared from a related nitro-substituted precursor, highlighting the potential for further functionalization of the carbamate-protected aniline scaffold.[21]

Safety and Handling

While a comprehensive safety data sheet should always be consulted, general safety precautions for handling tert-butyl (2,4-dibromophenyl)carbamate include working in a well-ventilated fume hood and using appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[22][23][24] Avoid inhalation of dust and contact with skin and eyes.[22] In case of accidental exposure, follow standard first-aid procedures and seek medical attention if necessary.[22][24]

Conclusion

tert-Butyl (2,4-dibromophenyl)carbamate is a highly versatile and strategically important building block in organic synthesis. Its unique combination of a robust amine protecting group and two reactive aryl bromide handles makes it an invaluable tool for the construction of complex molecular architectures. The ability to participate in a wide range of palladium-catalyzed cross-coupling reactions allows for the efficient synthesis of diverse libraries of compounds for drug discovery and development. This guide has provided a comprehensive overview of its synthesis, reactivity, and applications, equipping researchers with the necessary knowledge to effectively utilize this powerful reagent in their synthetic endeavors.

References

-

Reaction of tert-butyl bis (4-bromophenyl) carbamate 4 with boronic acid 2. ResearchGate. Available from: [Link]

-

Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

-

Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. Available from: [Link]

-

Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. PMC. Available from: [Link]

-

Carbamic acid, tert-butyl ester. Organic Syntheses Procedure. Available from: [Link]

-

(S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate. PubChem. Available from: [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

-

Buchwald-Hartwig Coupling. Organic Synthesis. Available from: [Link]

-

BOC Protection and Deprotection. J&K Scientific LLC. Available from: [Link]

-

The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. Available from: [Link]

-

tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. MDPI. Available from: [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available from: [Link]

-

Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. Available from: [Link]

-

Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. PMC. Available from: [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available from: [Link]

-

Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Michael Pittelkow. Available from: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

-

Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. Available from: [Link]

-

Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. ResearchGate. Available from: [Link]

-

Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Organic Syntheses Procedure. Available from: [Link]

-

Amine Protection and Deprotection. Master Organic Chemistry. Available from: [Link]

-

CAS No : 39684-80-5 | Product Name : tert-Butyl (2-bromoethyl)carbamate | Pharmaffiliates. Pharmaffiliates. Available from: [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. CAS 78839-75-5: tert-butyl (2-bromophenyl)carbamate [cymitquimica.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. mdpi.com [mdpi.com]

- 13. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

- 17. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 18. organic-synthesis.com [organic-synthesis.com]

- 19. research.rug.nl [research.rug.nl]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. chemicalbook.com [chemicalbook.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. tcichemicals.com [tcichemicals.com]

Technical Whitepaper: Strategic Utilization of Boc-Protected Brominated Anilines in Palladium-Catalyzed Cross-Couplings

Executive Summary

In the architecture of modern drug discovery, brominated anilines serve as indispensable linchpins. However, the free amine functionality often acts as a "catalyst poison," coordinating irreversibly to Palladium (Pd) centers or participating in competitive

Part 1: The Strategic Rationale

Why protect a brominated aniline before cross-coupling? The decision rests on three mechanistic pillars:

-

Catalyst Preservation: Free primary amines (

) are potent -

Chemoselectivity (The "Bystander" Effect): In Buchwald-Hartwig reactions where the brominated aniline is the electrophile, a free amine on the substrate can compete with the external amine nucleophile, leading to polymerization or homocoupling. Boc-protection renders the substrate nitrogen non-nucleophilic under standard coupling conditions.

-

Electronic Modulation: The Boc group is weakly electron-withdrawing. In the context of oxidative addition (the rate-limiting step for aryl bromides), this slight electron deficiency lowers the LUMO energy of the C-Br bond, theoretically facilitating the insertion of Pd(0), although this effect is secondary to steric benefits.

Part 2: Synthesis of the Building Block

Before coupling, the scaffold must be synthesized with high purity. Residual free amine will compromise downstream catalysis.

Protocol: Chemoselective -Boc Protection

Objective: Conversion of 4-bromoaniline to tert-butyl (4-bromophenyl)carbamate.

Reagents:

-

4-Bromoaniline (1.0 equiv)[1]

-

Di-tert-butyl dicarbonate (

) (1.1 equiv) -

Triethylamine (

) (1.2 equiv) or DMAP (0.05 equiv for catalysis) -

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Workflow:

-

Dissolution: Dissolve 4-bromoaniline in DCM (

concentration) under an inert atmosphere ( -

Addition: Add

followed by the slow addition of -

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (stain with Ninhydrin; free amine stains red/purple, Boc-amine is often UV active but Ninhydrin negative).

-

Quench: Wash with

(to remove unreacted amine/DMAP) followed by saturated -

Isolation: Dry over

, concentrate, and recrystallize from Hexanes/EtOAc if necessary.

Part 3: Cross-Coupling Modules

Module A: Suzuki-Miyaura Coupling (Biaryl Synthesis)[1]

Challenge: The basic conditions required for boronic acid activation can potentially hydrolyze the Boc group if too harsh (e.g., hydroxide bases at reflux). Solution: Use mild carbonate or phosphate bases.

Optimized Conditions Table

| Parameter | Standard Recommendation | Rationale |

| Catalyst | Robust oxidative addition; dppf resists dechelation. | |

| Base | Sufficient to activate boronic acid; too weak to cleave Boc. | |

| Solvent | 1,4-Dioxane / | Aqueous component essential for base solubility and transmetallation. |

| Temp | Balance between rate and thermal stability of Boc. |

Mechanistic Visualization: The following diagram illustrates the catalytic cycle, highlighting where the Boc group ensures the nitrogen remains a "spectator."

Caption: The Suzuki-Miyaura cycle. The Boc group steric bulk prevents the nitrogen from acting as a ligand for the Pd(0) species.

Module B: Buchwald-Hartwig Amination[2][3]

Challenge: Here, the N-Boc-bromoaniline is the electrophile (Ar-Br), and we are coupling a second amine (nucleophile).

Risk: Strong bases like Sodium tert-butoxide (

Protocol Adjustment:

-

Base: Switch to Cesium Carbonate (

) .[2][3] It is milder and less likely to deprotonate the Boc-nitrogen, yet strong enough for the catalytic cycle when using modern ligands. -

Ligand: Use BrettPhos or XPhos . These bulky, electron-rich ligands facilitate oxidative addition and reductive elimination under milder conditions, allowing the use of weaker bases.

Recommended System:

-

Precatalyst: BrettPhos Pd G4 (

) -

Base:

( -

Solvent: Toluene or Dioxane (Anhydrous)

-

Temp:

Module C: Sonogashira Coupling

Challenge: Copper(I) acetylides are reactive.

Advantage: Boc-anilines are excellent substrates for Sonogashira. The reaction is typically run with amine bases (e.g.,

Protocol:

-

Catalyst:

( -

Solvent: THF/

(1:1 mixture) or DMF/ -

Conditions: Degas thoroughly (Oxygen kills the catalyst and promotes alkyne homocoupling). React at RT to

.

Part 4: Post-Coupling Deprotection

Once the C-C or C-N bond is formed, the Boc group is removed to reveal the amine.

Standard Acidic Cleavage:

-

Reagent: Trifluoroacetic acid (TFA) / DCM (1:1 ratio).

-

Scavenger: If the molecule contains electron-rich aromatics (e.g., indoles, thiophenes), add Triethylsilane (TES) (

) as a cation scavenger. This prevents the tert-butyl cation (generated during cleavage) from re-attaching to the aromatic ring (Friedel-Crafts alkylation).

Alternative (HCl):

- in Dioxane. Useful if the hydrochloride salt of the product is desired directly.

Part 5: Troubleshooting & Failure Modes

| Symptom | Probable Cause | Corrective Action |

| Low Conversion (Suzuki) | Catalyst poisoning by trace free amine. | Ensure starting material is 100% Boc-protected. Recrystallize SM. |

| Loss of Boc Group | Base too strong or temp too high ( | Switch from hydroxide/alkoxide to |

| Homocoupling of SM | Oxygen in system. | Degas solvents rigorously (Freeze-Pump-Thaw or sparge with Ar). |

| Complex Mixture (Buchwald) | Deprotection of Boc-NH by | Switch base to |

References

-

Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). John Wiley & Sons. (Definitive guide on Boc stability and deprotection conditions).

-

Palladium-Catalyzed Cross-Coupling Reactions of Amines and Aromatic Halides. Paul, F., Patt, J., & Hartwig, J. F. (1994). Journal of the American Chemical Society. (Foundational work on Buchwald-Hartwig chemistry).[5]

-

A General Catalyst for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides and Bromides. Barder, T. E., et al. (2005). Journal of the American Chemical Society. (Details on dialkylbiaryl phosphine ligands like XPhos).

-

Organic Syntheses: Preparation of N-Boc Derivatives. (Reliable, checked protocols for protection).

-

Suzuki-Miyaura Cross-Coupling: Status and Recent Developments. Miyaura, N., & Suzuki, A. (1995).[6] Chemical Reviews.[2][3]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

- 4. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Safe Handling, Storage, and Disposal of tert-Butyl (2,4-dibromophenyl)carbamate

An In-depth Technical Guide Topic: Safety, Handling, and Storage Guidelines for tert-Butyl (2,4-dibromophenyl)carbamate

Audience: Researchers, scientists, and drug development professionals.

Compound Identification and Physicochemical Profile

Tert-Butyl (2,4-dibromophenyl)carbamate is a synthetic intermediate, characterized by a dibrominated phenyl ring attached to a carbamate functional group protected by a tert-butyl (Boc) group. This structure is common in medicinal chemistry and organic synthesis. While detailed experimental data for this specific molecule is scarce, its properties can be reliably inferred from its constituent parts and from closely related analogues.

Table 1: Chemical Identity and Predicted Properties

| Property | Value | Source/Rationale |

| IUPAC Name | tert-butyl N-(2,4-dibromophenyl)carbamate | Standard Nomenclature |

| Molecular Formula | C₁₁H₁₃Br₂NO₂ | Calculated |

| Molecular Weight | 367.04 g/mol | Calculated |

| Predicted Physical State | White to off-white solid | Based on analogues like tert-butyl (2-bromophenyl)carbamate.[1] |

| Predicted Solubility | Soluble in organic solvents (e.g., Dichloromethane, Ethyl Acetate); low solubility in water. | The hydrophobic tert-butyl and dibromophenyl groups dominate its properties.[1] |

Hazard Identification and Toxicological Assessment

The primary hazards associated with this compound are anticipated to stem from its bromoaromatic and carbamate functionalities. Direct contact and inhalation of dust are the most probable routes of exposure in a laboratory setting. Based on data for similar compounds, the following hazards should be assumed.[2]

Table 2: GHS Hazard Summary (Predicted)

| Pictogram | Signal Word | Hazard Statements |

ngcontent-ng-c1989010908="" class="ng-star-inserted"> | Warning | H315: Causes skin irritation. H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2] |

Mechanistic Insights into Hazards:

-

Skin and Eye Irritation: Aromatic halides can be irritants. Prolonged contact with the skin may lead to defatting and dermatitis. In the eyes, the particulate nature of the solid can cause mechanical irritation, while the chemical properties can lead to more severe irritation or damage.[3]

-

Respiratory Irritation: Inhalation of fine dust particles can irritate the mucous membranes and the upper respiratory tract, leading to coughing and shortness of breath.[2] While specific data is unavailable, it is prudent to handle it as a compound with potential acute toxicity if swallowed or inhaled, similar to some related structures.[4][5]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure.

Engineering Controls: The First Line of Defense

The primary causality for mandating robust engineering controls is the risk of inhaling aerosolized dust.

-

Chemical Fume Hood: All handling of solid tert-Butyl (2,4-dibromophenyl)carbamate, including weighing and transfers, must be performed inside a certified chemical fume hood to contain dust and vapors.[6][7]

-

Ventilated Balance Enclosure: For high-precision weighing, a ventilated balance enclosure can provide containment while minimizing air current disturbances.

-

Safety Stations: A fully functional and routinely tested safety shower and eyewash station must be immediately accessible in the laboratory where the compound is handled.

Personal Protective Equipment (PPE): The Last Barrier

PPE must be selected based on the predicted hazards. The choice of gloves, for example, is not arbitrary but is based on preventing skin contact that leads to irritation.

Table 3: Mandatory Personal Protective Equipment

| Protection Type | Specification | Rationale and Best Practices |

| Eye/Face | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes and airborne particulates.[6][8] |

| Hand | Nitrile rubber gloves (minimum thickness of 0.11 mm). | Provides a barrier against skin contact. Always inspect gloves before use and consult the manufacturer's data for breakthrough times.[6][8] |

| Body | Fully-buttoned laboratory coat. | Protects skin and personal clothing from contamination.[8] |

| Respiratory | Not required under normal use with a fume hood. | For spill cleanup or situations with potential for high dust generation, a NIOSH-approved respirator with a particulate filter may be necessary.[6] |

Safe Handling and Operational Protocols

Adherence to standardized protocols is critical for ensuring a self-validating system of safety.

Protocol 1: General Laboratory Handling

This protocol is designed to prevent unintentional exposure through contact or ingestion.

-

Work Area Designation: Clearly designate the area where the compound will be handled.

-

Avoid Contact: Avoid all direct contact with the skin and eyes.[9] Do not breathe dust.[6]

-

Prevent Dust Formation: Handle the compound gently to avoid creating airborne dust.[6][10]

-

Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[8] Do not eat, drink, or smoke in the work area.[8][11]

-

Container Management: Keep the container tightly sealed when not in use.[8][9]

Protocol 2: Weighing and Transferring the Compound

-

Verify Controls: Ensure the chemical fume hood is on and functioning correctly before starting.

-

Prepare the Area: Place a disposable weighing paper or boat on the analytical balance inside the hood.

-

Transfer: Use a clean spatula to carefully transfer the desired amount of the solid from the stock bottle to the weighing boat. Minimize any disturbance that could generate dust.

-

Seal Promptly: Immediately and securely close the stock bottle.

-

Complete Transfer: Carefully transfer the weighed compound into the reaction vessel.

-

Decontaminate: Clean the spatula and the balance area with an appropriate solvent-moistened wipe. Dispose of the wipe and weighing paper as hazardous waste.

Emergency Response Procedures

Rapid and correct response to an exposure or spill is critical.

-

In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water. If skin irritation occurs or persists, seek medical attention.[6][8]

-

In Case of Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[6][8]

-

In Case of Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6]

-

In Case of a Spill:

-

Evacuate all non-essential personnel from the immediate area.

-

Ensure you are wearing the full required PPE (See Table 3).

-

Gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.

-

Carefully sweep up the material and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[9][10]

-

Clean the spill area with a detergent and water, collecting the cleaning materials for disposal as hazardous waste.

-

Do not allow the spilled material or cleaning run-off to enter drains.[6]

-

Storage, Stability, and Disposal

Conditions for Safe Storage

The rationale for specific storage conditions is to maintain the chemical's integrity and prevent hazardous reactions.

-

Container: Keep the compound in its original, tightly closed container.[8][9]

-

Environment: Store in a cool, dry, and well-ventilated area.[8][9][10] Some suppliers of similar compounds recommend refrigerated storage (2-8°C) for long-term stability.

-

Incompatibilities: Store away from strong oxidizing agents, as these can potentially cause vigorous or exothermic reactions.[8][10]

Waste Disposal

Disposal must be handled with the same care as the active compound.

-

Procedure: All waste material, including empty containers and contaminated items (e.g., gloves, weighing paper), must be disposed of through a licensed hazardous waste disposal company.[3][6]

-

Regulations: Ensure compliance with all applicable federal, state, and local environmental regulations for chemical waste.

Visualization of Safe Handling Workflow

The following diagram outlines the critical steps for safely managing tert-Butyl (2,4-dibromophenyl)carbamate from receipt to disposal.

Caption: Workflow for Safe Handling of tert-Butyl (2,4-dibromophenyl)carbamate.

References

-

tert-Butyl carbamate - SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

-

(S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate | C13H18BrNO2 | CID - PubChem. National Center for Biotechnology Information. [Link]

Sources

- 1. CAS 78839-75-5: tert-butyl (2-bromophenyl)carbamate [cymitquimica.com]

- 2. (S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate | C13H18BrNO2 | CID 56973617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. combi-blocks.com [combi-blocks.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Senior Application Scientist's Guide to the Synthesis of N-Boc-4-bromoaniline Analogues

Abstract

N-Boc-4-bromoaniline is a cornerstone building block in modern organic synthesis, particularly within medicinal chemistry and materials science. Its strategic importance lies in the orthogonal functionalities it presents: a Boc-protected amine that modulates reactivity and solubility, and a bromine atom that serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation. This technical guide provides an in-depth review of the principal synthetic strategies for preparing N-Boc-4-bromoaniline and its diverse analogues. We will explore the mechanistic rationale, provide field-proven experimental protocols, and offer comparative analysis of core methodologies, including electrophilic bromination, amine protection, and palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this critical intermediate in their synthetic endeavors.

Introduction: The Strategic Importance of a Bifunctional Reagent

In the landscape of synthetic chemistry, the efficiency of a multi-step synthesis often hinges on the judicious selection of starting materials and key intermediates. N-(tert-Butoxycarbonyl)-4-bromoaniline stands out as a preeminent example of a bifunctional reagent, meticulously designed for synthetic versatility.

-

The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry. It effectively masks the nucleophilicity of the aniline nitrogen, preventing unwanted side reactions during subsequent transformations on the aromatic ring.[1] Its stability across a wide range of conditions—except for strong acid—and the mild, often volatile byproducts of its removal (isobutylene and CO2) make it an ideal choice for complex molecule synthesis.

-

The Bromo Substituent: The bromine atom at the para-position is not merely a placeholder. It is a highly reliable and reactive handle for a suite of powerful palladium-catalyzed cross-coupling reactions.[2] These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allow for the precise and controlled introduction of a vast array of molecular fragments, from simple alkyl chains to complex heterocyclic systems.[3][4][5]

The convergence of these two functionalities in a single molecule makes N-Boc-4-bromoaniline an invaluable precursor for libraries of compounds in drug discovery programs, where it often forms the core of kinase inhibitors, GPCR modulators, and other therapeutic agents.[6][7]

Core Synthetic Strategies for N-Boc-4-bromoaniline

There are two primary, and strategically distinct, approaches to the synthesis of the parent N-Boc-4-bromoaniline scaffold. The choice between them depends on factors such as starting material availability, cost, scale, and desired purity profile.

Strategy A: Electrophilic Aromatic Bromination of N-Boc-Aniline

This approach begins with the readily available N-Boc-aniline and introduces the bromine atom via electrophilic aromatic substitution (SEAr).

Causality and Mechanistic Insight: The N-Boc group is an activating, ortho, para-directing group. The lone pair of electrons on the nitrogen atom participates in resonance with the aromatic ring, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack. Due to the significant steric hindrance of the bulky Boc group, the electrophile (Br+) preferentially adds to the less hindered para position, leading to high regioselectivity.[8]

N-Bromosuccinimide (NBS) is the most commonly employed brominating agent for this transformation.[8] It is a solid, making it easier and safer to handle than liquid bromine, and reactions are often cleaner with fewer byproducts. The reaction is typically performed in a polar aprotic solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF).[2][9]

Field-Proven Protocol 2.1: Para-Bromination of N-Boc-Aniline with NBS

Objective: To synthesize N-Boc-4-bromoaniline with high regioselectivity.

Materials:

-

N-(tert-Butoxycarbonyl)aniline (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.0 equiv)[2]

-

Acetonitrile (MeCN)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve N-(tert-Butoxycarbonyl)aniline in acetonitrile (to a concentration of ~0.5 M).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the reaction rate and minimize the formation of di-brominated byproducts.

-

Reagent Addition: Add NBS in one portion to the stirred solution.[2]

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir overnight.[2] Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with the addition of deionized water.[2]

-

Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3x).[2]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or recrystallization to afford N-Boc-4-bromoaniline as a white solid.[2]

Strategy B: Boc Protection of 4-Bromoaniline

This alternative and often preferred route involves the direct protection of the commercially available 4-bromoaniline.

Causality and Mechanistic Insight: This reaction is a nucleophilic acyl substitution. The lone pair on the nitrogen of 4-bromoaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc anhydride, (Boc)₂O).[10] This forms a tetrahedral intermediate which then collapses. A tert-butyl carbonate anion is eliminated, which subsequently decomposes into carbon dioxide and the tert-butoxide anion.[10] A base, such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP), is often added to neutralize the protonated amine formed during the reaction, driving the equilibrium towards the product.[1]

Field-Proven Protocol 2.2: Boc Protection of 4-Bromoaniline

Objective: To synthesize N-Boc-4-bromoaniline from 4-bromoaniline.

Materials:

-

4-Bromoaniline (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)[1]

-

Triethylamine (TEA) (1.1 equiv)[1]

-

Tetrahydrofuran (THF) or Dichloromethane (DCM)[1]

Procedure:

-

Dissolution: Dissolve 4-bromoaniline in THF or DCM in a round-bottom flask.

-

Base Addition: Add triethylamine to the solution and stir for 5-10 minutes at room temperature.[1]

-

Reagent Addition: Add (Boc)₂O portion-wise to the stirred solution. An exotherm may be observed.[1] Note that the reaction produces CO2 gas and should not be performed in a sealed system.

-

Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.[1]

-

Work-up: Dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, water, and brine.[1]

-

Isolation: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude product, which is often of high purity. Recrystallization can be performed if necessary.[1][11]

Synthesis of Analogues via Palladium-Catalyzed Cross-Coupling

The true synthetic power of N-Boc-4-bromoaniline is realized in its use as a substrate for palladium-catalyzed cross-coupling reactions. The bromine atom provides a reliable site for the formation of new bonds, enabling the construction of a vast chemical space from a single intermediate.[12]

Suzuki-Miyaura Coupling: C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, coupling an organohalide with an organoboron species.[5] Using N-Boc-4-bromoaniline, this reaction allows for the synthesis of substituted biaryl systems, which are common motifs in pharmaceuticals.[12][13]

Mechanistic Rationale: The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of N-Boc-4-bromoaniline to form a Pd(II) complex.[14]

-

Transmetalation: In the presence of a base (e.g., K₂CO₃, Cs₂CO₃), the organic group from the boronic acid or ester is transferred to the palladium center, displacing the halide.[5][15]

-

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[14]

Field-Proven Protocol 3.1: Suzuki-Miyaura Coupling of N-Boc-4-bromoaniline with Phenylboronic Acid

Objective: To synthesize N-Boc-4-aminobiphenyl.

Materials:

-

N-Boc-4-bromoaniline (1.0 equiv)

-

Phenylboronic acid (1.1 equiv)

-

Pd(dppf)Cl₂ (0.02 equiv)[14]

-

Cesium Carbonate (Cs₂CO₃) (2.5 equiv)[14]

-

1,4-Dioxane and Water (10:1 mixture)[14]

Procedure:

-

Vessel Preparation: To a pressure flask or reaction vial, add N-Boc-4-bromoaniline, phenylboronic acid, and cesium carbonate.[14]

-

Solvent Addition: Add the 1,4-dioxane/water solvent mixture.

-

Degassing: Sparge the mixture with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove dissolved oxygen, which can deactivate the catalyst.[14]

-

Catalyst Addition: Under the inert atmosphere, add the Pd(dppf)Cl₂ catalyst.[14]

-

Reaction: Seal the vessel and heat the reaction mixture to 90-100 °C overnight with vigorous stirring.[14][16]

-

Work-up & Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, dry over Na2SO4, and concentrate. Purify the residue by flash column chromatography.

Buchwald-Hartwig Amination: C(sp²)–N Bond Formation

The Buchwald-Hartwig amination is a revolutionary method for forming carbon-nitrogen bonds, coupling aryl halides with amines.[3] This reaction allows for the introduction of primary or secondary amines at the 4-position of the aniline core, a critical step in the synthesis of many biologically active compounds.[17][18]

Mechanistic Rationale: The catalytic cycle is similar to the Suzuki coupling but involves an amine instead of an organoboron reagent. After oxidative addition of the Pd(0) catalyst to the C-Br bond, the amine coordinates to the Pd(II) complex. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the coordinated amine, forming a palladium-amido complex. Reductive elimination then furnishes the desired C-N coupled product and regenerates the Pd(0) catalyst.[3][19]

Sonogashira Coupling: C(sp²)–C(sp) Bond Formation

The Sonogashira reaction couples aryl halides with terminal alkynes, providing a powerful route to arylalkynes and conjugated enynes.[4] This transformation is invaluable for constructing rigid scaffolds and introducing linear linkers in drug candidates and functional materials.

Mechanistic Rationale: The Sonogashira coupling uniquely employs a dual catalytic system of palladium and copper(I).[20] The palladium cycle mirrors that of other cross-couplings (oxidative addition, reductive elimination). The copper cycle's role is to react with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate.[21] This species then undergoes transmetalation with the Pd(II)-aryl complex, transferring the alkynyl group to the palladium center, from which the final product is reductively eliminated.[22]

Data Synthesis & Comparative Analysis

The selection of a synthetic route is a multi-factorial decision. The following tables summarize key considerations for the strategies discussed.

Table 1: Comparison of Core Synthesis Strategies for N-Boc-4-bromoaniline

| Parameter | Strategy A: Bromination | Strategy B: Boc Protection |

| Starting Material | N-Boc-Aniline | 4-Bromoaniline |

| Key Reagent | N-Bromosuccinimide (NBS) | Di-tert-butyl dicarbonate ((Boc)₂O) |

| Key Advantage | Utilizes a cheaper, non-halogenated starting material. | Generally higher yielding and cleaner; avoids handling brominating agents. |